(1S,4R)-bicyclo[2.2.1]heptan-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-bicyclo[2.2.1]heptan-2-amine typically involves the reduction of norbornanone derivatives. One common method is the reduction of norbornan-2-one using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds under reflux conditions, yielding the desired amine after workup and purification .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst is also a viable method for large-scale production. This method offers a more environmentally friendly approach compared to traditional reduction methods .
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to the corresponding imine or nitrile using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides, carbamates, and ureas.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Norbornan-2-imine or norbornan-2-nitrile.
Reduction: Secondary or tertiary amines.
Substitution: Amides, carbamates, and ureas.
Scientific Research Applications
(1S,4R)-bicyclo[2.2.1]heptan-2-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a scaffold for drug design.
Industry: Utilized in the synthesis of polymers and materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of (1S,4R)-bicyclo[2.2.1]heptan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, making it a valuable tool in studying enzyme mechanisms and receptor-ligand interactions. The compound can act as an inhibitor or modulator of enzyme activity, depending on the functional groups attached to the amine.
Comparison with Similar Compounds
Similar Compounds
Norbornane: The parent hydrocarbon structure without the amine group.
Norbornan-2-one: The ketone derivative of norbornane.
Norbornan-2-ol: The alcohol derivative of norbornane.
Uniqueness
(1S,4R)-bicyclo[2.2.1]heptan-2-amine is unique due to its amine functionality, which allows for a wide range of chemical modifications and applications. Its rigid structure provides a stable framework for studying molecular interactions and designing new compounds with specific properties.
Properties
IUPAC Name |
(1S,4R)-bicyclo[2.2.1]heptan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6+,7?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPPYVOSGKWVSJ-JEAXJGTLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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